Methyl (2R)-5-oxo-1-(propan-2-yl)pyrrolidine-2-carboxylate
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Overview
Description
Methyl (2R)-5-oxo-1-(propan-2-yl)pyrrolidine-2-carboxylate is a chemical compound belonging to the class of pyrrolidines, which are heterocyclic amines characterized by a saturated five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R)-5-oxo-1-(propan-2-yl)pyrrolidine-2-carboxylate can be achieved through several methods. One efficient protocol involves the reduction of a precursor compound using sodium borohydride in methanol at low temperatures . Another method includes the inversion of an isomer using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 . These methods are cost-effective, yield high amounts of the desired product, and are suitable for large-scale synthesis.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized to ensure high yield and purity, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-5-oxo-1-(propan-2-yl)pyrrolidine-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction and methanesulfonyl chloride for inversion reactions . The conditions for these reactions are typically mild, ensuring the stability of the compound during the process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions typically yield alcohols, while substitution reactions can produce a variety of derivatives depending on the substituent introduced.
Scientific Research Applications
Methyl (2R)-5-oxo-1-(propan-2-yl)pyrrolidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of Methyl (2R)-5-oxo-1-(propan-2-yl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl (2R)-5-oxo-1-(propan-2-yl)pyrrolidine-2-carboxylate include other pyrrolidine derivatives such as:
- (2R)-2-hydroxypyrrolidine-1-carboximidamide
- (2R,3R)-1-(2,3-dihydro-1H-inden-2-yl)-2-[4-(hydroxymethyl)-2-iodophenyl]-3-[4-methylphenyl]thio]-5-oxo-N-propan-2-yl-3-pyrrolidinecarboxamide .
Uniqueness
What sets this compound apart from similar compounds is its specific structure and the resulting chemical properties. This uniqueness makes it particularly valuable for certain applications, such as its use as an intermediate in organic synthesis and its potential therapeutic effects .
Properties
IUPAC Name |
methyl (2R)-5-oxo-1-propan-2-ylpyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-6(2)10-7(9(12)13-3)4-5-8(10)11/h6-7H,4-5H2,1-3H3/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRMNPXGFMAHRX-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(CCC1=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1[C@H](CCC1=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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